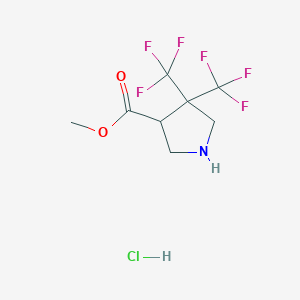

Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

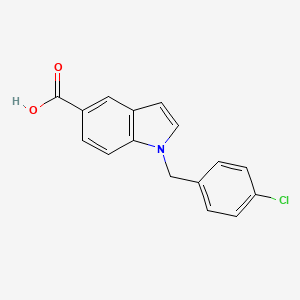

“Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2309448-22-2 and a molecular weight of 301.62 .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The IUPAC name for this compound is “methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride” and its InChI code is "1S/C8H9F6NO2.ClH/c1-17-5(16)4-2-15-3-6(4,7(9,10)11)8(12,13)14;/h4,15H,2-3H2,1H3;1H" .Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学的研究の応用

Catalysis and Organic Synthesis

The use of cobalt catalysts, including those derived from pyrrolidine compounds, has been explored for alkene hydroboration. These catalysts demonstrate high activity and selectivity, particularly when a pyrrolidinyl substituent is introduced. This approach facilitates the hydroboration of various substrates, including sterically hindered ones, with notable efficiency and selectivity (Obligacion & Chirik, 2013).

Ionic Liquids and Electrochemistry

The bis(trifluoromethyl)pyrrolidine structure has been utilized in the synthesis of novel salts with applications as ionic liquids. These salts exhibit reduced melting points and, in some cases, are molten at room temperature. They are characterized by properties such as high room temperature conductivity and glass-forming ability, making them significant in the field of electrochemistry (McFarlane et al., 2000).

Organocatalysis

Zwitterionic salts derived from pyrrolidine and similar compounds have been employed as mild organocatalysts for transesterification reactions. These salts have shown effectiveness in promoting transesterification in hydrocarbons under specific conditions, highlighting their potential as versatile organocatalysts (Ishihara et al., 2008).

Luminescent Materials

Pyrrolidine derivatives have been involved in the self-assembly formation of luminescent supramolecular metallogels. These materials exhibit strong luminescence and have potential applications in various fields, including materials science and photonic devices (McCarney et al., 2015).

Molecular Modeling and Surface Science

In molecular modeling and surface science, pyrrolidine derivatives have been studied for their interaction with metal surfaces, particularly in the context of corrosion inhibition. These studies offer insights into the molecular interactions and efficiencies of different pyrrolidine-based inhibitors (Bentiss et al., 2007).

Safety and Hazards

将来の方向性

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F6NO2.ClH/c1-17-5(16)4-2-15-3-6(4,7(9,10)11)8(12,13)14;/h4,15H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCZSAQQGMWTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1(C(F)(F)F)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)

![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2860761.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)